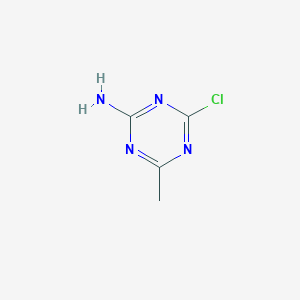

4-Chloro-6-methyl-1,3,5-triazin-2-amine

Description

General Overview of s-Triazine Heterocycles in Academic Research

The symmetrical triazine, or s-triazine, is a six-membered heterocyclic ring composed of alternating carbon and nitrogen atoms. This core structure is the basis for a wide array of derivatives that have garnered significant attention in academic and industrial research. The interest in s-triazine compounds stems from their diverse and potent biological activities. nih.gov In the realm of medicinal chemistry, the s-triazine scaffold is recognized as a "privileged structure" due to its presence in numerous compounds with significant therapeutic potential, including anticancer, antiviral, antimicrobial, and anti-inflammatory agents. nih.govresearchgate.net

The versatility of the s-triazine ring allows for the introduction of various substituents at its three carbon atoms, leading to a vast chemical space for exploration. This structural diversity enables the fine-tuning of the physicochemical and biological properties of the resulting molecules, making s-triazines a frequent target in drug discovery programs. researchgate.net

Importance of Halogenated 1,3,5-Triazine (B166579) Derivatives in Organic Synthesis and Medicinal Chemistry Research

Among the various classes of s-triazine derivatives, halogenated 1,3,5-triazines are of paramount importance, particularly in organic synthesis. The most prominent member of this class is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.netnih.gov Cyanuric chloride is a highly reactive and cost-effective starting material for the synthesis of a multitude of mono-, di-, and trisubstituted triazine derivatives. researchgate.netnih.gov

A key feature of cyanuric chloride and other halogenated triazines is the differential reactivity of the halogen atoms towards nucleophilic substitution. nih.gov The substitution of the first chlorine atom can typically be achieved at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. nih.gov This stepwise reactivity allows for the controlled and sequential introduction of different nucleophiles onto the triazine core, providing a powerful tool for the construction of complex molecules with specific functionalities. nih.govnih.gov This strategy is widely employed in the synthesis of libraries of compounds for high-throughput screening in drug discovery and materials science. researchgate.net

Research Focus on 4-Chloro-6-methyl-1,3,5-triazin-2-amine within the Triazine Chemical Space

Within the extensive family of halogenated triazines, this compound stands out as a valuable and versatile chemical intermediate. echemi.com This compound possesses a unique combination of functional groups: a reactive chlorine atom susceptible to nucleophilic displacement, a methyl group, and an amino group, all attached to the s-triazine core.

| Property | Data |

| Chemical Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol |

| CAS Number | 21320-62-7 |

| Appearance | Solid |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Topological Polar Surface Area | 64.7 Ų |

| Complexity | 98.6 |

Table 1: Physicochemical Properties of this compound. echemi.com

The primary research interest in this compound lies in its utility as a building block for the synthesis of more complex, biologically active molecules. The presence of the reactive chlorine atom allows for its substitution by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to its application in creating diverse libraries of triazine derivatives.

While extensive research on the direct biological activity of this compound is not widely documented, its importance is underscored by its role in the synthesis of compounds with potential therapeutic applications. For instance, related chloro-amino-s-triazine derivatives serve as precursors for molecules with antimicrobial and anticancer properties. nih.govnih.gov The general synthetic approach involves the nucleophilic substitution of the chlorine atom to introduce new functional groups that can modulate the biological activity of the final compound.

| Research Area | Findings |

| Synthetic Intermediate | Serves as a key precursor for the synthesis of disubstituted and trisubstituted 1,3,5-triazine derivatives. nih.govnih.gov |

| Reactivity | The chlorine atom is readily displaced by various nucleophiles, enabling the creation of diverse molecular structures. nih.govnih.gov |

| Medicinal Chemistry | Used in the synthesis of novel compounds with potential biological activities, leveraging the established pharmacological importance of the s-triazine scaffold. nih.govresearchgate.net |

Table 2: Research Findings Related to this compound and its Analogs.

In essence, this compound represents a crucial node in the vast network of triazine chemistry. Its value is not primarily in its own biological profile, but in the potential it unlocks for the synthesis of novel and potent chemical entities for a wide range of scientific applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c1-2-7-3(5)9-4(6)8-2/h1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBXQZKDOSYRDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274897 | |

| Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21320-62-7 | |

| Record name | 4-Chloro-6-methyl-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-6-methyl-1,3,5-triazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 6 Methyl 1,3,5 Triazin 2 Amine and Its Derivatives

Strategies for the Direct Synthesis of 4-Chloro-6-methyl-1,3,5-triazin-2-amine

The direct synthesis of asymmetrically substituted triazines like this compound often involves a stepwise approach starting from a more symmetrically substituted precursor. One common strategy begins with 2-amino-4,6-dichloro-1,3,5-triazine. In a documented procedure, this dichlorinated amine is dissolved in acetone (B3395972) and cooled to 0°C. prepchem.com Aqueous methylamine (B109427) is then added dropwise while maintaining a low temperature (below 10°C) to selectively replace one of the chlorine atoms with a methylamino group, leading to the formation of 2-amino-4-chloro-6-methylamino-1,3,5-triazine. prepchem.com While this yields a methylamino analog, the direct introduction of a methyl group to form the title compound requires different precursors, often starting with the cyclotrimerization of nitriles or by using organometallic reagents.

Another approach involves the reaction of 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide (B78521) ion to selectively substitute one chlorine atom, yielding 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones. researchgate.net This highlights the possibility of selective hydrolysis as a route to functionalized triazines.

Cyanuric Chloride as a Precursor in Triazine Derivatization

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive and highly versatile precursor for the vast majority of substituted 1,3,5-triazines. wikipedia.orgresearchgate.netnih.gov Its three chlorine atoms can be sequentially replaced by a wide variety of nucleophiles, a property that forms the basis of most synthetic strategies for triazine derivatives. nih.govrsc.orgarkat-usa.org

The key to synthesizing unsymmetrically substituted triazines from cyanuric chloride lies in the regioselective control of nucleophilic substitution. The reactivity of the three chlorine atoms is not identical; each subsequent substitution deactivates the ring, making the next substitution require more forcing conditions. nih.govnih.gov This differential reactivity is highly dependent on temperature. nih.govdtic.mil

A general and widely cited rule of thumb for reactions in aqueous solutions is that the first chlorine is substituted at 0–5°C, the second at room temperature (around 30–50°C), and the third at elevated temperatures (90–100°C). rsc.orgnih.govdtic.milmdpi.com This allows for the stepwise introduction of different nucleophiles. For instance, reacting cyanuric chloride with one equivalent of an amine at 0°C can yield a monosubstituted dichlorotriazine. rsc.orgfrontiersin.org This product can then be isolated and reacted with a second, different nucleophile at a higher temperature to achieve a disubstituted product. nih.gov The nature of the nucleophile, its basicity, steric factors, and the solvent system also play crucial roles in the selectivity and success of the reaction. chim.itnih.gov

Table 1: Temperature-Dependent Sequential Substitution of Cyanuric Chloride

| Substitution Step | Typical Temperature Range | Product Type |

|---|---|---|

| First Chlorine | 0–5 °C | Mono-substituted Dichlorotriazine |

| Second Chlorine | Room Temperature (20-50 °C) | Di-substituted Monochlorotriazine |

| Third Chlorine | 90–100 °C (or higher) | Tri-substituted Triazine |

Note: These temperatures are general guidelines and can vary significantly based on the nucleophile, solvent, and other reaction conditions.

Building upon the principles of regioselectivity, chemists have developed robust strategies for the controlled sequential synthesis of complex triazines. A typical protocol involves dissolving cyanuric chloride in a suitable solvent like acetone or tetrahydrofuran (B95107) (THF) and cooling it to 0°C. nih.govresearchgate.net A primary nucleophile, such as an amine or alcohol, is then added, often in the presence of a base like sodium carbonate or N,N-diisopropylethylamine (DIPEA) to scavenge the liberated HCl. arkat-usa.orgnih.gov

After the first substitution is complete, the reaction mixture can be warmed to room temperature, and a second, different nucleophile is introduced to replace the second chlorine atom. nih.gov Finally, the third chlorine can be substituted by heating the reaction, often to reflux, with the third nucleophile. nih.gov This stepwise approach has been successfully used to prepare a wide array of both symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing various functional groups. nih.govresearchgate.net It is a critical technique for producing derivatives like those of this compound, where different substituents are required on the triazine core.

Exploration of Novel Synthetic Routes to this compound Analogs

While sequential substitution of cyanuric chloride remains a dominant method, research continues into more efficient and environmentally benign synthetic routes.

One-pot and multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, reducing waste, time, and resources. researchgate.net Several MCRs have been developed for the synthesis of 1,3,5-triazine (B166579) derivatives. researchgate.netresearchgate.netnih.gov For example, a one-pot method for synthesizing N²,6-diaryl-1,3,5-triazine-2,4-diamines involves the three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine. researchgate.netnih.gov The reaction proceeds in the presence of hydrochloric acid, and the resulting dihydrotriazine intermediate is aromatized with a base without needing isolation. researchgate.netnih.gov Another approach describes a catalyst-free, three-component reaction of arylaldehydes, thiourea, and orthoformates to produce triazine-2,4-dithione derivatives. nih.gov These strategies offer rapid access to diverse libraries of triazine analogs. nih.govmonash.edu

Table 2: Examples of Multicomponent Reactions for Triazine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.comnih.gov This technology offers numerous advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, fewer by-products, and improved energy efficiency. benthamdirect.com The synthesis of 1,3,5-triazine derivatives from cyanuric chloride is particularly amenable to microwave irradiation. researchgate.netbenthamdirect.com The technique has been successfully applied to the reactions of cyanuric chloride with various amines and hydroxy-substituted compounds. benthamdirect.com Microwave heating can drive reactions to completion rapidly, even for substitutions that would typically require harsh conditions, such as the replacement of the third chlorine atom. ingentaconnect.comacs.org Furthermore, microwave irradiation can be combined with one-pot, multicomponent strategies to further enhance synthetic efficiency, allowing for the rapid generation of diverse triazine libraries. researchgate.netnih.govmonash.edu

Reactivity and Transformation Research of 4 Chloro 6 Methyl 1,3,5 Triazin 2 Amine

Investigating the Electrophilicity of the Chlorine Atom in 4-Chloro-6-methyl-1,3,5-triazin-2-amine

The reactivity of the chlorine atom in this compound is dictated by the electronic properties of the 1,3,5-triazine (B166579) ring. The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms, which increases the electrophilic character of the carbon atoms bonded to the chlorine. This makes the C-Cl bond susceptible to attack by nucleophiles.

Therefore, the single chlorine atom in this compound is less electrophilic and less reactive compared to the chlorine atoms in di- and trichloro-s-triazines. nih.govfrontiersin.org However, it remains a viable site for nucleophilic displacement, typically requiring more forcing reaction conditions, such as elevated temperatures, to achieve substitution compared to its polychlorinated counterparts. nih.gov

Nucleophilic Displacement Reactions for Functional Group Interconversions

The chlorine atom on this compound serves as a key functional handle for molecular diversification. Through nucleophilic displacement reactions, the chlorine can be replaced by a wide array of functional groups, leading to the synthesis of new triazine derivatives with tailored properties.

The substitution of the chlorine atom with amine and alcohol nucleophiles is a common and powerful strategy for functionalizing the triazine core. These reactions typically proceed by stirring the chloro-triazine with the desired amine or alcohol, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Amine Substitution: A variety of primary and secondary amines can be used to displace the chlorine atom, leading to the formation of di- and tri-substituted amino-triazines. For instance, studies on similar 2-chloro-4,6-disubstituted-1,3,5-triazines show that reactions with various amines like aniline, benzylamine, diethylamine, and morpholine (B109124) proceed efficiently, often at room temperature or with gentle heating, to yield the corresponding substituted products. nih.govnih.gov In a typical procedure, a chloro-triazine derivative is stirred with an amine in a suitable solvent like dioxane, with a base such as sodium carbonate to facilitate the reaction. nih.gov This methodology allows for the introduction of diverse amino groups, creating libraries of compounds for various applications. nih.gov

Alcohol Substitution: The reaction with alcohols or alkoxides results in the formation of alkoxy-triazines. The synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) from a related precursor demonstrates this transformation. google.com The reaction is generally carried out by treating the chlorotriazine with an alcohol in the presence of a base. The resulting ether linkage is stable and significantly alters the electronic and physical properties of the molecule.

The table below summarizes representative nucleophilic substitution reactions on chlorotriazine cores.

| Starting Material (Analog) | Nucleophile | Product | Reference |

| 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid | Aniline | 4-((4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)benzoic acid | nih.gov |

| 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid | Diethylamine | 4-((4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl)amino)benzoic acid | nih.gov |

| 2,4-Dichloro-6-morpholino-1,3,5-triazine | N-methylaniline | 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine | nih.gov |

| 2,4,6-trichloro-1,3,5-triazine | Phenethyl alcohol | 2-Chloro-4,6-diphenethoxy-1,3,5-triazine | frontiersin.org |

Under aqueous conditions, particularly in the presence of acid or base, the chlorine atom of chlorotriazines can undergo hydrolysis to yield the corresponding hydroxy-triazine derivative. Research on the hydrolysis of 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines has shown that selective substitution of one chlorine atom with a hydroxide (B78521) ion is possible. researchgate.net This reaction, typically performed with aqueous sodium hydroxide in a co-solvent like acetonitrile, leads to the formation of 4-chloro-6-(R,R'-amino)-1,3,5-triazin-2(1H)-ones. researchgate.net These products exist predominantly in the lactam (keto) form rather than the lactim (enol) or hydroxy form. researchgate.net

This transformation is significant as it introduces a carbonyl group into the triazine ring, fundamentally altering its chemical character and potential for further functionalization. The hydrolysis of this compound would be expected to follow a similar pathway, yielding 4-methyl-6-amino-1,3,5-triazin-2(1H)-one.

Diversification Strategies for Novel 1,3,5-Triazine Structures from this compound

The reactivity of the C-Cl bond in this compound makes it a valuable intermediate for the synthesis of diverse and complex 1,3,5-triazine structures. The general strategy involves the sequential and controlled nucleophilic substitution of chlorine atoms, starting from cyanuric chloride. By using this compound as a building block, a third, different substituent can be introduced, leading to non-symmetrical triazines with precisely controlled substitution patterns.

Research has demonstrated the synthesis of novel triazine derivatives by reacting mono-chloro triazine intermediates with a wide range of nucleophiles. These include various substituted anilines, heterocyclic amines, and complex organic moieties. nih.gov For example, a mono-chloro triazine containing a coumarin (B35378) moiety was further reacted with various aromatic amines to produce a library of trisubstituted triazines. Similarly, chloro-triazine sulfonamides have been used as scaffolds to append aminoalcohol, aminostilbene, and aminochalcone motifs, creating compounds with potential biological activities. uni.lu

The general synthetic pathway for creating diverse triazine structures is outlined below:

| Precursor | Intermediate | Final Product Class | Reference |

| 2,4,6-Trichloro-1,3,5-triazine | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzoic acid | 4-((4-amino-6-substituted-1,3,5-triazin-2-yl)amino)benzoic acids | nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine | 4-((4-chloro-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)oxy)-2H-chromen-2-one | Trisubstituted coumarin-pyrazine-triazines | |

| N/A | 4-Chloro-6-phenyl-1,3,5-triazin-2-amine | N/A | uni.lu |

| N/A | 4-chloro-6-methyl-N-(prop-2-yn-1-yl)-1,3,5-triazin-2-amine | N/A | uni.lu |

These strategies highlight the utility of this compound as a versatile platform for constructing novel and complex molecular architectures through the exploitation of its reactive chlorine atom.

Advanced Spectroscopic Characterization Techniques in 4 Chloro 6 Methyl 1,3,5 Triazin 2 Amine Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Chloro-6-methyl-1,3,5-triazin-2-amine by mapping the chemical environments of its constituent nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

In ¹H NMR spectroscopy, the protons of the methyl group (-CH₃) would exhibit a characteristic singlet peak, typically in the range of 2.0-2.5 ppm. The protons of the primary amine group (-NH₂) would also produce a signal, often a broad singlet, whose chemical shift is variable and dependent on solvent and concentration, but generally appears between 5.0 and 8.0 ppm. For a related compound, 6-methyl-1,3,5-triazine-2,4-diamine, the methyl protons appear at approximately 2.06 ppm and the amine protons at 6.6 ppm in DMSO-d₆, providing a reasonable estimate for the target molecule. chemicalbook.com

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. The methyl carbon would resonate at the upfield end of the spectrum, typically around 20-30 ppm. The three carbon atoms within the triazine ring are expected to show signals in the highly deshielded region, generally between 160 and 180 ppm, due to the influence of the electronegative nitrogen atoms. The carbon atom bonded to the chlorine atom would likely be the most deshielded, followed by the carbon attached to the amine group, and finally the carbon bearing the methyl group. For comparison, in the analogous 6-methyl-1,3,5-triazine-2,4-diamine, the triazine ring carbons appear at approximately 166 ppm and 172 ppm. chemicalbook.com

Table 1: Predicted NMR Data for this compound (Note: Data is estimated based on spectral data from analogous compounds)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ | 2.0 - 2.5 | Singlet |

| ¹H | -NH₂ | 5.0 - 8.0 | Broad Singlet |

| ¹³C | -CH₃ | 20 - 30 | Quartet (in ¹H-coupled) |

| ¹³C | C-Cl (ring) | 170 - 180 | Singlet |

| ¹³C | C-NH₂ (ring) | 165 - 175 | Singlet |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₄H₅ClN₄), the exact mass is 144.0202739 g/mol . echemi.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 144. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak would also be present at m/z 146 with an intensity of approximately one-third that of the molecular ion peak. This isotopic pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

The fragmentation of triazine derivatives under EI conditions often involves the cleavage of bonds adjacent to the stable heterocyclic ring. arkat-usa.orglibretexts.org Common fragmentation pathways for this compound would likely include:

Loss of a chlorine radical (•Cl): [M - Cl]⁺ leading to a fragment at m/z 109.

Loss of a methyl radical (•CH₃): [M - CH₃]⁺ resulting in a fragment at m/z 129.

Ring cleavage: The stable triazine ring can undergo complex rearrangements and fragmentation, often involving the elimination of small neutral molecules like HCN or N₂.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental formulas. tandfonline.com

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 144/146 | [C₄H₅ClN₄]⁺ | Molecular Ion (M⁺/M+2) |

| 129/131 | [C₃H₂ClN₄]⁺ | Loss of •CH₃ |

Vibrational Spectroscopy (FT-IR) in Chemical Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups and chemical bonds present. The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its amine, methyl, and chloro-triazine components. researchgate.netupdatepublishing.com

Key expected vibrational frequencies include:

N-H Stretching: The amine group (-NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: The methyl group (-CH₃) will show stretching vibrations just below 3000 cm⁻¹.

C=N and C-N Stretching (Triazine Ring): The triazine ring vibrations are complex and result in several strong absorption bands in the fingerprint region, typically between 1400 and 1600 cm⁻¹. These are characteristic of the s-triazine ring system.

N-H Bending: The bending vibration (scissoring) of the amine group is expected around 1600-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond stretch typically appears as a strong band in the lower frequency region, approximately 600-800 cm⁻¹.

Analysis of the FT-IR spectrum allows for the confirmation of the presence of these key functional groups, complementing the structural data obtained from NMR. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound (Note: Frequencies are approximate and based on typical ranges for functional groups in similar molecules)

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | Symmetric & Asymmetric Stretch | -NH₂ (Amine) |

| 2900 - 3000 | Stretch | -CH₃ (Methyl) |

| 1600 - 1650 | Bending (Scissoring) | -NH₂ (Amine) |

| 1400 - 1600 | Ring Stretching | C=N, C-N (Triazine) |

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and chromophores. The 1,3,5-triazine (B166579) ring is a chromophoric system. The substituents on the ring—the amino (-NH₂), methyl (-CH₃), and chloro (-Cl) groups—influence the energy of these electronic transitions and thus the wavelength of maximum absorption (λₘₐₓ).

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

The planarity or near-planarity of the triazine ring.

Precise C-N, C-C, and C-Cl bond lengths and the C-N-C and N-C-N bond angles within the ring, confirming the heterocyclic structure.

The conformation of the substituent groups relative to the triazine ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine protons and nitrogen atoms of adjacent molecules, which dictate the crystal packing.

For this compound, X-ray crystallography would unambiguously confirm the connectivity established by NMR and MS and provide a detailed model of its solid-state architecture.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-methyl-1,3,5-triazine-2,4-diamine |

| 2-chloro-4,6-diamino-1,3,5-triazine |

| 6-(2-chloroanilino)-2,4-dichloro-1,3,5-triazine |

| 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine |

Computational Chemistry and Theoretical Studies on 4 Chloro 6 Methyl 1,3,5 Triazin 2 Amine and Its Analogs

Density Functional Theory (DFT) Investigations of Electronic Structure and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,3,5-triazine (B166579) derivatives, DFT calculations, often at levels like B3LYP/6-311, are employed to determine optimized geometries, electronic properties, and stability. researchgate.net Such studies have confirmed that the structural parameters derived from DFT calculations are often in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net

DFT is also used to explore potential tautomerism in aminotriazines. For instance, in amino-1,3,5-triazine derivatives, DFT calculations can predict the relative stability of different tautomers, such as the amino and imino forms. Studies on related compounds have shown that the symmetric amino conformer is significantly more stable (by approximately 20 kcal/mol) than the imino conformer. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

In the context of triazine analogs, introducing electron-donating or electron-withdrawing substituents can tune the HOMO and LUMO energy levels. rsc.org For instance, an out-of-phase mixing of high-lying occupied orbitals on a core molecule and an electron-donating group can lead to an elevated HOMO. Conversely, an in-phase combination of LUMOs on the core and an electron-withdrawing group can lower the LUMO energy of the entire molecule. rsc.org This tuning of the HOMO-LUMO gap is essential for designing molecules with specific electronic and photophysical properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov This method is linked to the calculation of atomic charges and helps in understanding the nature of chemical bonds and intermolecular interactions. nih.govdntb.gov.ua

For chloro-substituted triazines, NBO analysis has been used to study the effect of nucleophilic substitution on the electron density of the triazine ring. nih.gov Upon reaction with different nucleophiles, the electron density changes significantly. Due to the high electronegativity of oxygen, for example, an oxygen-substituted dichlorotriazine remains more electron-deficient compared to other substituted derivatives. nih.gov NBO analysis can quantify the charge on the chlorine atoms, revealing their reactivity towards nucleophiles. For instance, in 2,4,6-trichloro-1,3,5-triazine (TCT), the charge on the first chlorine atom makes it a good electrophile, allowing reactions to proceed at low temperatures. After the first substitution, the positive charge on the remaining chlorine atoms decreases, necessitating higher temperatures for subsequent reactions. nih.gov

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This method is extensively used to understand how a ligand, such as a triazine derivative, might interact with a biological target, typically a protein receptor.

Analogs of 4-Chloro-6-methyl-1,3,5-triazin-2-amine have been the subject of numerous docking studies to explore their potential as therapeutic agents. For example, various 1,3,5-triazine derivatives have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR), a target for anticancer and antimalarial drugs. researchgate.netugm.ac.id These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the receptor's binding pocket. researchgate.net

In one study, 1,3,5-triazine derivatives were designed as inhibitors of human DNA topoisomerase IIα (topo IIα). Molecular docking was used to compare the conformation of these triazines with known inhibitors within the ATP binding site of the enzyme. nih.gov Similarly, docking studies of triazine-based compounds against the prenyl-binding protein PDEδ, a target in pancreatic adenocarcinoma, helped predict favorable interactions and guide the design of more potent inhibitors. bohrium.com The results from these simulations are crucial for understanding structure-activity relationships (SAR) and for the rational design of new, more effective drug candidates. bohrium.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. arabjchem.orgnih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties—to predict the activity of new or untested compounds. nih.govcreative-biolabs.com

For triazine derivatives, QSAR studies have been successfully employed to predict a wide range of biological activities, including anticancer, antimalarial, and herbicidal effects. arabjchem.orgresearchgate.netmdpi.com Different statistical methods are used to build QSAR models, such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Artificial Neural Networks (ANN). arabjchem.orgresearchgate.net

For example, a 3D-QSAR study on a set of 43 triazine-based molecules utilized PCA, MLR, and ANN, with the ANN model showing a high correlation coefficient of 0.9. arabjchem.orgresearchgate.net In another study focusing on 1,3,5-triazine derivatives with anti-potato virus Y (PVY) activity, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were used. The statistical significance of these models is often evaluated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q² or R²(CV)). nih.govresearchgate.net

| QSAR Model Type | Target Activity | Statistical Parameters | Reference |

|---|---|---|---|

| CoMFA | Anti-PVY Activity | q² = 0.693, R² = 0.920, F = 184.422 | arabjchem.org |

| CoMSIA | Anti-PVY Activity | q² = 0.648, R² = 0.906, F = 145.228 | arabjchem.org |

| GFA (4-parameter linear) | DHFR Inhibitory Activity | R² = 0.7697, R²(CV) = 0.6469 | nih.gov |

| Field Based 3D-QSAR | HDAC Inhibitory Activity | R² = 0.970, Q² = 0.842 | researchgate.net |

These models provide valuable insights into which molecular properties are most influential for a given biological activity, thereby guiding the optimization of lead compounds. arabjchem.orgnih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For flexible molecules like substituted triazines, this analysis is critical for understanding their behavior and interactions. Dynamic NMR spectroscopy combined with DFT calculations is a common approach to study the conformational dynamics of these compounds. mdpi.com Studies on OLED-relevant 1,3,5-triazine derivatives have revealed the existence of multiple conformers in solution, arising from restricted rotation around C-N bonds. mdpi.com

Molecular Dynamics (MD) simulations complement these studies by providing a dynamic view of the molecule's behavior over time, including its interactions with other molecules like solvents or biological receptors. bohrium.com MD simulations have been used to validate the stability of docking poses of 4,6-substituted-1,3,5-triazin-2(1H)-ones in the ATP binding site of topo IIα. nih.gov By analyzing parameters like the root-mean-square deviation (RMSD), researchers can assess the stability of the ligand-receptor complex. nih.gov In another study, MD simulations demonstrated that a potent triazine derivative promoted higher stability to its target protein, PDEδ, further supporting the docking results. bohrium.com These computational techniques are indispensable for achieving a comprehensive understanding of the structure, dynamics, and function of this compound and its analogs.

Biological Activity and Mechanistic Research of 4 Chloro 6 Methyl 1,3,5 Triazin 2 Amine Derivatives

Anticancer and Antitumor Research Avenues

The triazine core structure has been extensively utilized in the design and synthesis of potential anticancer agents. The derivatives of 4-Chloro-6-methyl-1,3,5-triazin-2-amine are no exception, with numerous studies investigating their efficacy and mechanisms of action against various cancer cell lines.

In Vitro Cytotoxicity and Antiproliferative Activity Studies

A significant body of research has been dedicated to evaluating the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines. These studies are fundamental in identifying promising lead compounds for further development. For instance, a series of novel 1,3,5-triazine (B166579) derivatives have been synthesized and tested for their antiproliferative activity. The results of these studies have demonstrated that certain modifications to the core structure can lead to potent cytotoxic effects.

The antiproliferative activity is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The lower the IC50 value, the more potent the compound.

Table 1: In Vitro Cytotoxicity of Selected Triazine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 8.45 |

| Derivative B | HeLa (Cervical) | 12.32 |

| Derivative C | A549 (Lung) | 6.78 |

| Derivative D | HepG2 (Liver) | 15.10 |

Mechanisms of Action: Cell Cycle Arrest and Apoptosis Induction

Beyond simple cytotoxicity, understanding the mechanism by which these compounds exert their anticancer effects is crucial. Research has shown that many triazine derivatives induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Cell cycle arrest prevents cancer cells from dividing and proliferating. Studies have indicated that some this compound derivatives can halt the cell cycle at specific phases, such as G2/M or G0/G1, thereby inhibiting tumor growth.

Apoptosis is a natural and essential process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to their uncontrolled growth. Certain triazine derivatives have been found to trigger the apoptotic cascade in cancer cells, making them a promising therapeutic strategy.

Enzyme Inhibition Studies in Cancer Pathways (e.g., MDM2-p53 interactions, MurF)

Enzyme inhibition is a key mechanism through which many anticancer drugs function. Derivatives of this compound have been investigated for their ability to inhibit enzymes that are critical for cancer cell survival and proliferation.

One important target is the MDM2-p53 interaction. The p53 protein is a tumor suppressor, and its inactivation is a common event in many cancers. MDM2 is a protein that negatively regulates p53. Inhibiting the MDM2-p53 interaction can restore the tumor-suppressing function of p53. Some triazine derivatives have shown potential as inhibitors of this interaction.

Another enzyme of interest is MurF, which is involved in the biosynthesis of peptidoglycan in bacteria. While primarily an antibacterial target, its role in cancer is also being explored. The inhibition of MurF by certain triazine compounds highlights the broad spectrum of enzymatic targets for this class of molecules.

Targeted Therapeutic Approaches with Triazine Scaffolds

The development of targeted therapies, which are designed to interfere with specific molecules involved in cancer growth and progression, is a major focus in modern oncology. The triazine scaffold provides a versatile platform for the design of such targeted agents.

By modifying the substituents on the triazine ring, it is possible to create compounds that selectively target specific cancer-associated proteins or pathways. This approach aims to maximize the therapeutic effect on cancer cells while minimizing damage to healthy tissues, a significant advantage over traditional chemotherapy. The adaptability of the this compound core makes it a valuable starting point for the development of these next-generation cancer therapies.

Antimicrobial and Antifungal Investigations

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents. The rise of antibiotic-resistant bacteria and the limited number of effective antifungal drugs have spurred the search for new antimicrobial compounds, and triazine derivatives have emerged as a promising class of candidates.

Evaluation of Bactericidal and Fungicidal Efficacy

Numerous studies have been conducted to evaluate the bactericidal (bacteria-killing) and fungicidal (fungus-killing) efficacy of this compound derivatives. These investigations typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

The results of these studies have shown that certain triazine derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The specific antimicrobial spectrum and potency are highly dependent on the chemical modifications made to the triazine core.

Table 2: Antimicrobial Activity of Selected Triazine Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |

|---|---|---|---|---|

| Derivative E | 16 | 32 | 8 | 16 |

| Derivative F | 8 | 16 | 4 | 8 |

| Derivative G | 32 | 64 | 16 | 32 |

| Derivative H | 64 | 128 | 32 | 64 |

Elucidation of Antimicrobial Mechanisms

Derivatives of 1,3,5-triazine have been widely investigated for their potential as antimicrobial agents against a range of pathogens. nih.govresearchgate.net Research has focused on synthesizing novel variants and understanding the mechanisms that underpin their activity. While many compounds show promising activity, the elucidation of their precise mechanisms is an ongoing area of study.

One proposed mechanism of action involves the inhibition of essential bacterial enzymes. For instance, certain triazine derivatives that incorporate a piperazin-2-one (B30754) moiety have been found to interact with molecular targets like DNA gyrase. This interaction disrupts the enzyme's function, which is critical for DNA replication, leading to the inhibition of bacterial growth.

Furthermore, studies on 4,6-disubstituted s-triazin-2-yl amino acid derivatives have identified potent antifungal activity against Candida albicans. mdpi.com Docking studies suggest these compounds accommodate well within the active site of N-myristoyltransferase (NMT), an enzyme essential for fungal viability. mdpi.com By inhibiting NMT, these derivatives likely disrupt the synthesis of myristoylated proteins, which are vital for fungal cell structure and signaling pathways.

Table 1: Examples of Antimicrobial Mechanisms for Triazine Derivatives

| Derivative Class | Proposed Mechanism of Action | Target Organism Type | Reference |

|---|---|---|---|

| Triazine-piperazinone Hybrids | Inhibition of DNA gyrase, disrupting DNA replication. | Bacteria | |

| Triazine-based Peptide Dendrimers | Cell membrane disruption; neutralization of efflux pumps. | Gram-negative bacteria | mdpi.com |

| s-Triazin-2-yl Amino Acid Derivatives | Inhibition of N-myristoyltransferase (NMT), affecting protein function and cell structure. | Fungi (e.g., Candida albicans) | mdpi.com |

Herbicidal and Agrochemical Applications Research

The most significant and widespread application of 1,3,5-triazine derivatives is in the agrochemical sector, particularly as herbicides. researchgate.netnih.gov Chloro-s-triazines are a major group of herbicides used to control weeds in agriculture. nih.gov Research in this area focuses on discovering new compounds with high efficacy, selectivity, and favorable environmental profiles. agropages.com

Scientists have developed numerous triazine-based herbicides by modifying the substituents on the triazine ring. For example, novel triazolinone derivatives have been synthesized and shown to be potent inhibitors of protoporphyrinogen (B1215707) oxidase (Protox), a key enzyme in chlorophyll (B73375) and heme biosynthesis in plants. nih.gov One such compound demonstrated herbicidal activity comparable to the commercial product sulfentrazone, showing potential for development as a post-emergent herbicide for controlling broadleaf weeds. nih.gov

A primary mechanism of action for many s-triazine herbicides is the inhibition of photosynthesis. nih.gov These compounds are potent inhibitors of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

The herbicidal action occurs when the triazine molecule binds to a specific site on the D1 protein of the PSII reaction center. drugbank.com This binding event blocks the flow of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB). The interruption of the electron transport chain halts the production of ATP and NADPH, which are essential energy carriers for carbon dioxide fixation and plant growth. This blockage leads to a buildup of highly reactive oxygen species, causing rapid oxidative damage to cellular components, lipid peroxidation, and ultimately, plant death.

The design of effective herbicides relies heavily on understanding the structure-activity relationship (SAR), which links a molecule's chemical structure to its biological activity. For triazine derivatives, SAR studies have provided valuable insights for optimizing herbicidal potency.

In the development of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, researchers found that the position and nature of substituents on the aryl ring were critical for activity. mdpi.com

Substituent Position: Compounds with substituents (like F, Br, Cl, or methyl) at the 2 and 4 positions of the phenyl ring on the pyrazole (B372694) fragment showed superior inhibitory activity compared to those with substitutions at the 3 position. mdpi.com

Electronic Properties: Both strong electron-withdrawing groups (e.g., carboxyl, nitro) and strong electron-donating groups (e.g., hydroxyl, amino) on the phenyl ring tended to decrease the herbicidal activity. mdpi.com

These findings allow for the rational design of more potent herbicidal agents by strategically placing specific chemical groups on the lead molecule.

Table 2: Structure-Activity Relationship (SAR) in Picolinic Acid-Based Herbicides

| Structural Modification | Effect on Herbicidal Activity | Reference |

|---|---|---|

| Substitution at 2 and 4 positions of the pyrazole-phenyl ring | Increased inhibitory activity | mdpi.com |

| Substitution at 3 position of the pyrazole-phenyl ring | Decreased inhibitory activity | mdpi.com |

| Addition of strong electron-withdrawing or -donating groups | Decreased inhibitory activity | mdpi.com |

| Variation of R2 group (methyl, difluoromethyl, etc.) on pyrazole | Less significant influence on activity | mdpi.com |

Other Bioactivity Explorations and Pharmacological Potential

Beyond antimicrobial and herbicidal applications, derivatives of 1,3,5-triazine are being explored for a range of other pharmacological uses, with a significant focus on anticancer activity. nih.govsolubilityofthings.comnih.gov

Researchers have designed and synthesized molecular hybrids that combine the triazine scaffold with other pharmacophores to create novel anticancer agents. nih.gov One study developed a series of hybrids containing a 1,3,5-triazin-2-yl ring and a sulfonamide fragment. nih.gov Several of these compounds exhibited significant cytotoxic activity against human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells, with some IC₅₀ values in the low micromolar range. nih.gov Mechanistic studies revealed that these compounds induce apoptosis and cause cell cycle arrest at the G0/G1 and G2/M phases in a p53-independent manner. nih.gov

Another important area of research is the development of triazine derivatives as enzyme inhibitors for cancer therapy. Certain 4-amino-6-(phenylamino)-1,3,5-triazines have been identified as potent inhibitors of topoisomerase IIa, an enzyme crucial for DNA replication in cancer cells. nih.gov Further optimization of this scaffold led to the identification of 1,3,5-triazin-2(1H)-one derivatives with improved inhibitory activity against this enzyme. nih.gov

Table 3: Anticancer Activity of Selected Triazine-Sulfonamide Hybrid Derivatives

| Compound Series | Target Cell Line | Observed Activity (IC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| R1 = 4-trifluoromethylbenzyl series | HCT-116 (Colon Cancer) | 3.6 µM to 11.0 µM | Induction of apoptosis and cell cycle arrest (G0/G1, G2/M) | nih.gov |

| R1 = 3,5-bis(trifluoromethyl)benzyl series | MCF-7 (Breast Cancer) | 3.6 µM to 11.0 µM | Induction of apoptosis and cell cycle arrest (G0/G1, G2/M) | nih.gov |

| 4-amino-6-(phenylamino)-1,3,5-triazines | Enzymatic Assay | IC₅₀ = 229 µM | Inhibition of Topoisomerase IIa | nih.gov |

| 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | Enzymatic Assay | IC₅₀ = 57.6 µM | Inhibition of Topoisomerase II | nih.gov |

Applications in Advanced Materials Science and Engineering

Triazine-Based Organic Materials for Optoelectronic Devices

Triazine derivatives are of interest in optoelectronics due to their electron-deficient nature, which can facilitate electron transport in devices such as organic light-emitting diodes (OLEDs) and photovoltaics. Star-shaped 1,3,5-triazine (B166579) derivatives, for instance, have been synthesized and investigated as electron transport-type host materials for phosphorescent OLEDs. rsc.org These materials are typically synthesized through methods like the Suzuki coupling, starting from precursors like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) or via the trimerization of nitriles. mdpi.com

The electron-accepting properties of the triazine core make it a suitable component for electron-transporting materials in photovoltaic devices. Research in this area has focused on creating molecules where the triazine unit is functionalized with various aromatic groups to tune the material's electronic and morphological properties. rsc.org However, there is no specific data or research that points to the use of 4-Chloro-6-methyl-1,3,5-triazin-2-amine for this purpose. The synthesis of such materials generally involves the sequential substitution of chlorine atoms on cyanuric chloride with other functional groups. nih.govresearchgate.net

Covalent Triazine Frameworks (CTFs) and Porous Material Applications

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers known for their high stability, porosity, and nitrogen content, making them suitable for applications in gas storage, separation, and catalysis. nih.govrsc.org The synthesis of CTFs typically involves the ionothermal trimerization of aromatic nitrile monomers. rsc.orgresearchgate.net This process creates a robust, porous network linked by triazine rings.

The nitrogen-rich structure of CTFs provides strong affinity for CO2, making them promising materials for carbon capture and separation. rsc.orgnih.gov The porosity and surface area of CTFs can be tuned by the choice of monomer and synthesis conditions. nih.govresearchgate.net For example, CTFs synthesized from 1,4-dicyanobenzene have demonstrated significant CO2 uptake. researchgate.netrsc.org Research has also explored the introduction of functional groups to enhance gas adsorption selectivity. rsc.org There is currently no available research detailing the synthesis or gas adsorption properties of CTFs derived from this compound.

Table 1: Comparison of CO2 Uptake in Different Covalent Triazine Frameworks

| Framework | Monomer | Surface Area (m²/g) | CO2 Uptake (wt% at 273 K, 1 bar) |

| PCTF-4 | Triphenylamine core with benzothiadiazole | 1404 | 20.5 |

| cCTF | Dicationic viologen derivatives | up to 1247 | up to 13.3 |

| CTF-0 | 1,3,5-tricyanobenzene | ~500-2000 | High |

This table presents data for CTFs synthesized from monomers other than this compound to illustrate typical performance, as no data exists for the specified compound.

The high stability and tunable porosity of CTFs make them excellent candidates as platforms for heterogeneous catalysis. nih.gov They can be used as supports for metal nanoparticles or as organocatalysts themselves. For instance, charged CTFs have been shown to be effective catalysts for the conversion of CO2 into cyclic carbonates. nih.gov The catalytic activity often stems from the nitrogen sites within the triazine framework or from incorporated functional groups or metal centers. mdpi.com As with other applications, the scientific literature does not currently contain examples of CTFs synthesized from this compound being used for catalytic purposes.

Future Research Directions and Translational Perspectives

Innovations in Synthetic Strategies for Complex Triazine Architectures

The synthesis of substituted triazine derivatives has traditionally relied on the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride, a cost-effective precursor. mdpi.commdpi.com The reactivity of the chlorine atoms decreases with each substitution, a property that chemists exploit to control the synthesis of mono-, di-, and tri-substituted products by carefully managing reaction temperatures. mdpi.commdpi.com The first substitution often occurs at 0°C, the second at room temperature, and the third may require harsher conditions. mdpi.comresearchgate.net

However, the demand for more complex and functionally diverse triazine molecules has driven the development of innovative synthetic protocols that are more efficient and environmentally friendly.

Green Chemistry Approaches : Modern synthetic methods aim to minimize the use of toxic solvents like dimethylformamide (DMF). mdpi.com Research has demonstrated the efficacy of microwave-assisted and ultrasound-assisted (sonochemical) methods. mdpi.comnih.gov These techniques can accelerate reaction times and enable the use of greener solvents, including water. mdpi.comnih.gov

Catalysis : The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to facilitate the transfer of reagents between different phases (e.g., organic and aqueous), leading to faster and more selective reactions in the synthesis of 1,3,5-triazine (B166579) derivatives. mdpi.com

Novel Reagents : Researchers have developed new triazine-based reagents for specific synthetic transformations. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) and its more stable tetrafluoroborate (B81430) salt are effective coupling reagents for creating amides and esters, which are crucial bonds in many pharmaceuticals and materials. researchgate.net

Solid-Phase Synthesis : To streamline the creation of diverse molecular libraries, solid-phase synthesis techniques have been adapted for triazine chemistry. researchgate.net This involves attaching the triazine scaffold to a solid support, allowing for easier purification of intermediates and the rapid generation of numerous derivatives for screening in drug discovery and other applications. researchgate.netcore.ac.uk

These advanced strategies are pivotal for constructing intricate, multi-functional triazine architectures that were previously difficult to access, opening new avenues for scientific exploration.

Rational Drug Design and Development Utilizing the 1,3,5-Triazine Scaffold

The 1,3,5-triazine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its synthetic versatility. researchgate.netresearchgate.net This has led to its investigation in the development of treatments for numerous diseases, including cancer and neurodegenerative disorders.

Anticancer Agents : The triazine scaffold is a cornerstone in the design of new anticancer drugs. researchgate.netresearchgate.net Its derivatives have been engineered to target various enzymes and pathways critical to cancer cell survival and proliferation, such as PI3K, mTOR, EGFR, and various kinases. researchgate.netmonash.edu For example, gedatolisib, a triazine derivative, has been investigated for the treatment of breast cancer. researchgate.net Recent studies have focused on creating hybrid molecules that combine the triazine core with other pharmacologically active groups to enhance potency and selectivity. nih.gov A 2025 study reported a novel green synthesis protocol for morpholine-functionalized triazine derivatives, with some compounds showing superior cytotoxic activity against colorectal cancer cell lines compared to the standard drug 5-fluorouracil. mdpi.comnih.gov

Neurodegenerative Diseases : The triazine framework is also being explored for its potential in treating complex neurodegenerative conditions like Alzheimer's disease. nih.govnih.gov The development of multi-target-directed ligands (MTDLs) is a key strategy, where a single molecule is designed to interact with multiple pathological targets. nih.gov Triazine derivatives have been shown to inhibit acetylcholinesterase (AChE), an important enzyme in Alzheimer's pathology, and to possess neuroprotective effects. nih.gov A 2016 study detailed the development of cyanopyridine–triazine hybrids as MTDLs for Alzheimer's. nih.gov

Adenosine (B11128) Receptor Ligands : The 1,3,5-triazine scaffold has been identified as a promising base for developing ligands that modulate adenosine receptors (ARs), which are involved in various physiological processes. nih.gov By modifying the substituents at the 2, 4, and 6 positions, researchers can fine-tune the selectivity of these compounds for different AR subtypes, such as hA1 and hA3, which are targets for anticancer drug development. nih.gov

The ability to systematically modify the triazine core allows for detailed structure-activity relationship (SAR) studies, enabling the rational design of more potent and selective therapeutic agents. researchgate.net

| Compound/Derivative Class | Therapeutic Target | Key Research Finding | Citation |

|---|---|---|---|

| Morpholine-functionalized triazines | Colorectal Cancer | Compound 11 showed an IC₅₀ value of 5.85 µM, demonstrating superior antiproliferative activity compared to 5-fluorouracil. | nih.gov |

| Cyanopyridine–triazine hybrids | Alzheimer's Disease | Designed as multi-target-directed ligands with potential to inhibit key pathological pathways. | nih.gov |

| 2-Amino-1,3,5-triazine derivatives | Adenosine Receptors (hA1, hA3) | Substitutions at the 4 and 6 positions can be optimized to produce selective ligands for specific adenosine receptor subtypes. | nih.gov |

| Isatin-triazine-aniline hybrids | Alzheimer's Disease | Designed as multi-target agents with cholinesterase inhibition, antioxidant, and biometal chelation properties. | nih.gov |

| Gedatolisib | Breast Cancer (PI3K/mTOR pathway) | A known anticancer drug featuring the 1,3,5-triazine scaffold. | researchgate.net |

Sustainable Chemistry and Environmental Mitigation Research for Triazine Compounds

While triazines have significant benefits, their widespread use, particularly as herbicides like atrazine (B1667683) and simazine (B1681756), has raised environmental concerns due to their persistence in soil and water. nih.govmdpi.com This has spurred research into both sustainable production methods and effective environmental remediation strategies.

Sustainable Chemistry : As mentioned in section 9.1, green chemistry principles are being integrated into triazine synthesis. mdpi.comnih.gov The development of protocols that use less hazardous solvents, employ catalytic processes, and reduce energy consumption is a key research focus. mdpi.comnih.govacs.org The goal is to create manufacturing processes that are economically viable and have a minimal environmental footprint. nih.gov

Environmental Fate and Biodegradation : Understanding how triazine compounds behave in the environment is crucial for mitigating their impact. The half-life of triazines like atrazine in soil can be significant, leading to potential contamination of groundwater. nih.govacs.org Research into the biodegradation of these compounds has identified various microorganisms capable of breaking them down. mdpi.comuni-konstanz.de These microbes utilize enzymes, such as atrazine chlorohydrolase from the amidohydrolase superfamily, to hydrolyze the substituents on the triazine ring. nih.govnih.govumn.edu This process ultimately converts the triazine into cyanuric acid, which can be further metabolized into harmless ammonia (B1221849) and carbon dioxide. mdpi.comnih.govumn.edu

Bioremediation Technologies : Building on the understanding of microbial degradation, researchers are developing practical bioremediation techniques. These include:

Bioaugmentation : Introducing specific, highly effective microbial strains into contaminated soil or water to accelerate the breakdown of triazines. researchgate.net

Biostimulation : Amending the contaminated environment with nutrients to stimulate the growth and activity of indigenous microbes that can degrade triazines. researchgate.net

Enzymatic Bioremediation : Using isolated enzymes, such as atrazine chlorohydrolase, to treat contaminated sites. Recombinant E. coli strains have been engineered to produce these enzymes, which can be used to clean up spills. nih.govumn.edu

These research efforts are essential for balancing the agricultural and industrial benefits of triazine compounds with the need to protect environmental and human health.

Interdisciplinary Research Opportunities

The unique chemical properties of the 1,3,5-triazine scaffold have made it a valuable building block in fields beyond medicine and agriculture, creating numerous opportunities for interdisciplinary collaboration.

Materials Science : Triazines are used to construct advanced porous materials known as Covalent Triazine Frameworks (CTFs). rsc.org These materials are created by linking triazine units together to form a stable, porous network. CTFs exhibit high surface areas and chemical stability, making them promising for applications in gas storage, molecular separation, and catalysis. rsc.org Research in this area combines organic synthesis, polymer chemistry, and materials engineering.

Catalysis : Triazine-based materials are being developed as sustainable catalysts. For example, a heterogeneous ruthenium catalyst supported on a bipyridyl-functionalized covalent triazine framework has been shown to be highly efficient for the transfer hydrogenation of carbonyl compounds in water, a key reaction in green chemistry. acs.org

Electronics and Photonics : The electron-deficient nature of the triazine ring makes it an interesting component for organic electronic materials. Researchers have combined electron-deficient triazine cores with electron-rich compounds to create molecules that can efficiently absorb and emit light, with potential applications in advanced display technologies and medical imaging. chemeurope.com

Industrial Applications : Triazine derivatives serve a variety of industrial functions. They are used as UV absorbers to protect plastics, coatings, and polymers from degradation by sunlight. precedenceresearch.com They also function as effective corrosion inhibitors due to the ability of the nitrogen atoms to adsorb onto metal surfaces, forming a protective layer. kfupm.edu.sa

These diverse applications highlight the versatility of the triazine scaffold and underscore the potential for future discoveries through research that bridges chemistry, materials science, physics, and engineering.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-methyl-1,3,5-triazin-2-amine, and what reagents/conditions are critical?

- Methodology : The compound can be synthesized via cotrimerization of nitriles with guanidine derivatives under solvent-free conditions or through stepwise substitution on cyanuric chloride. For example, details a protocol where cyanuric chloride reacts with amines (e.g., cyclopentylamine) in dichloromethane using Hünig’s base as a catalyst. Adapting this, methylamine or methyl-substituted nitriles could introduce the methyl group at position 6. Solvent-free methods (e.g., ) reduce side reactions and improve yields by minimizing hydrolysis of reactive intermediates .

Q. How is the molecular structure of this triazine derivative confirmed post-synthesis?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions. and 4 highlight characteristic peaks for triazine rings (e.g., δ 160–170 ppm for carbons in ¹³C NMR). Elemental analysis (C, H, N percentages) and mass spectrometry (HRMS or LC-MS) further validate molecular weight and purity. For instance, reports HRMS data (e.g., m/z = 317.1319 [M+H]⁺) to confirm structural integrity .

Q. What purification techniques are optimal for isolating this compound?

- Methodology : Column chromatography with gradient elution (e.g., ethyl acetate/hexanes, 2→40%) is widely used ( ). Recrystallization from ethanol or toluene can further purify solids, as noted in (melting points 149–218°C). Solvent selection depends on solubility profiles; polar aprotic solvents like DMSO are avoided unless necessary for reaction steps .

Q. Which spectroscopic methods are employed to monitor reaction progress and byproduct formation?

- Methodology : Thin-layer chromatography (TLC) tracks reaction progress, while LC-MS identifies intermediates. uses LC-MS retention times (e.g., rt = 3.94 min) to confirm product formation. Infrared (IR) spectroscopy detects functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How do substituents on the triazine core influence biological activity, and how can this be systematically studied?

- Methodology : Structure-activity relationship (SAR) studies require synthesizing analogs with varying substituents (e.g., aryl, alkyl, or heterocyclic groups at positions 4 and 6). demonstrates that 4-cycloamino and 6-aryl groups enhance antileukemic activity. Computational tools like 3D-QSAR modeling (e.g., CoMFA/CoMSIA) correlate structural features with bioactivity, as shown in for leukemia cell lines .

Q. How can researchers design experiments to resolve contradictions in reported reaction yields or product stability?

- Methodology : Comparative studies under controlled conditions (temperature, solvent, catalyst) are critical. For example, reports solvent-free synthesis (yields 7–24%), while uses dichloromethane (yields up to 91%). Systematic optimization (e.g., Design of Experiments, DoE) identifies key variables. Stability studies (pH, temperature) assess degradation pathways .

Q. What electrochemical properties are relevant for this compound, and how are they measured?

- Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) can measure redox potentials. While focuses on hydroxy-triazinones, similar methods apply: a three-electrode system (working, reference, counter) evaluates electron transfer kinetics. Differential pulse voltammetry (DPV) enhances sensitivity for trace analysis .

Q. How can computational methods predict reactivity or binding interactions of this compound?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., proteases in ). Free energy perturbation (FEP) simulations quantify binding affinities .

Notes

- All methodologies are derived from peer-reviewed studies or authoritative databases (PubChem, DSSTox).

- Advanced questions emphasize experimental design and data-driven analysis to align with academic research rigor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.